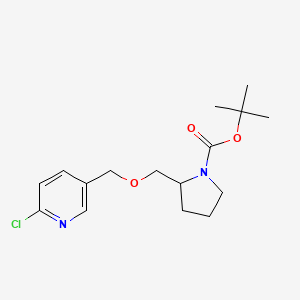2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13437333
Molecular Formula: C16H23ClN2O3
Molecular Weight: 326.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H23ClN2O3 |
|---|---|
| Molecular Weight | 326.82 g/mol |
| IUPAC Name | tert-butyl 2-[(6-chloropyridin-3-yl)methoxymethyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-8-4-5-13(19)11-21-10-12-6-7-14(17)18-9-12/h6-7,9,13H,4-5,8,10-11H2,1-3H3 |
| Standard InChI Key | BSDLASRGYLOENC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC1COCC2=CN=C(C=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1COCC2=CN=C(C=C2)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a methoxymethyl group. This methoxymethyl moiety is further functionalized with a 6-chloro-pyridin-3-yl aromatic ring. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic procedures .
Structural Formula
The Boc group () confers steric bulk and protects the amine functionality, while the chloropyridine ring introduces electron-withdrawing effects that influence reactivity .
Systematic and Common Names
-
IUPAC Name: tert-Butyl 2-(((6-chloropyridin-3-yl)methoxy)methyl)pyrrolidine-1-carboxylate
-
Synonyms:
Physicochemical Properties
Physical State and Solubility
While explicit solubility data are unavailable, the compound’s structure suggests moderate polarity. The tert-butyl ester and methoxymethyl groups likely render it soluble in organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide. The chloropyridine moiety may contribute to limited aqueous solubility .
Synthesis and Manufacturing
Synthetic Routes
A plausible synthesis involves:
-
Boc Protection: Reaction of pyrrolidine with di-tert-butyl dicarbonate to form pyrrolidine-1-carboxylic acid tert-butyl ester.
-
Methoxymethyl Introduction: Alkylation of the pyrrolidine’s 2-position with chloromethyl methyl ether.
-
Chloropyridine Coupling: Suzuki-Miyaura coupling or nucleophilic substitution to attach the 6-chloro-pyridin-3-yl group .
Key Intermediate: tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
This intermediate is alkylated with 6-chloro-3-pyridinylmethyl chloride to yield the target compound .
| Manufacturer | Product Number | Purity | Price (2021) |
|---|---|---|---|
| American Custom Chemicals | HCH0144322 | 95% | $502.01/5mg |
| Crysdot | CD11311574 | 95% | $635/1g |
Applications in Research
Pharmaceutical Intermediates
The compound is utilized in synthesizing kinase inhibitors and neuroactive agents. For example, analogs with piperidine or piperazine rings (e.g., 4-(6-Chloro-pyridin-3-ylmethyl)-piperazine-2-carboxylic acid) are explored for CNS drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume